N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide
Description
N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with a cyclopentyl group, a difluoromethyl-substituted benzoyl group, and an azetidine-3-sulfonamide moiety
Properties
IUPAC Name |
N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3S/c17-15(18)11-5-7-12(8-6-11)16(21)20-9-14(10-20)24(22,23)19-13-3-1-2-4-13/h5-8,13-15,19H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEMROLLBBWZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation reactions, often using sulfonyl chlorides and amines under basic conditions.
Attachment of the Benzoyl Group: The benzoyl group is attached through acylation reactions, typically using benzoyl chlorides and appropriate bases.
Incorporation of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents, such as ClCF2H, under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-1-[4-(trifluoromethyl)benzoyl]azetidine-3-sulfonamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-cyclopentyl-1-[4-(methyl)benzoyl]azetidine-3-sulfonamide: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
N-cyclopentyl-1-[4-(difluoromethyl)benzoyl]azetidine-3-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
